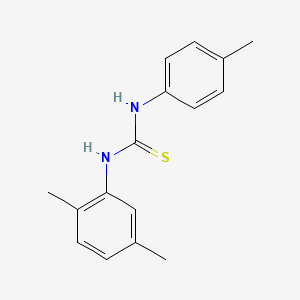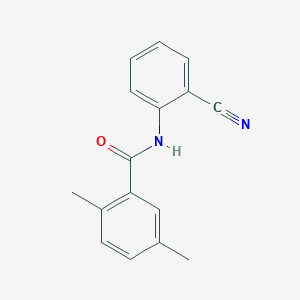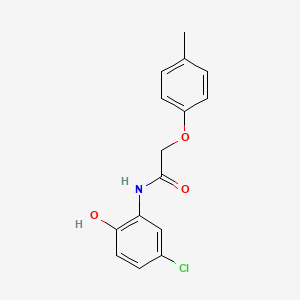
N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research for its antioxidant properties. DMTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea has been widely used in scientific research for its antioxidant properties. It has been shown to protect against oxidative stress in various cell types, including neurons, endothelial cells, and cardiomyocytes. This compound has also been used to study the role of reactive oxygen species (ROS) in various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea acts as an antioxidant by scavenging ROS and preventing oxidative damage to cells. It has been shown to inhibit lipid peroxidation, protein oxidation, and DNA damage. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce inflammation, and protect against apoptosis. This compound has also been shown to improve vascular function and reduce blood pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-established antioxidant compound. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea. One area of research is the development of this compound analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research is the study of this compound in various disease models, including cancer, diabetes, and neurodegenerative diseases. Additionally, the role of this compound in aging and longevity is an area of interest for future research.
Conclusion:
In conclusion, this compound is a well-established antioxidant compound that has been extensively studied for its biochemical and physiological effects. It has several advantages for lab experiments, but also has some limitations. The future directions for the study of this compound include the development of analogs with improved properties and the study of this compound in various disease models.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea can be synthesized through various methods, including the reaction of 2,5-dimethylaniline and 4-methylaniline with thiocarbonyldiimidazole, or the reaction of 2,5-dimethylaniline and 4-methoxybenzoyl isothiocyanate. The synthesis of this compound is relatively easy and can be achieved through a few simple steps.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-5-8-14(9-6-11)17-16(19)18-15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPUOKRSVACENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)

![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)

![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)

![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)
![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
